2-溴-2-乙基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

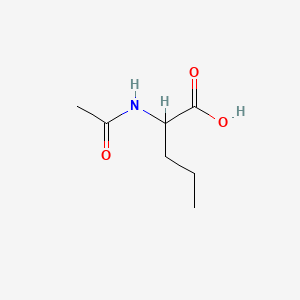

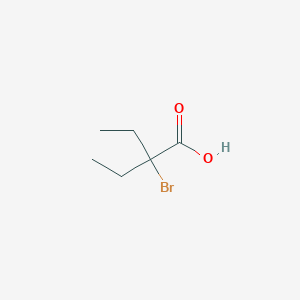

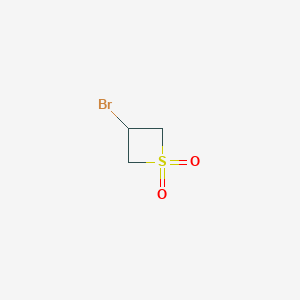

2-Bromo-2-ethylbutanoic acid is a synthetic organic compound. It is a derivative of butanoic acid and is characterized by the presence of a bromine atom and an ethyl group . The IUPAC name for this compound is 2-bromo-2-ethylbutanoic acid .

Molecular Structure Analysis

The molecular formula of 2-Bromo-2-ethylbutanoic acid is C6H11BrO2 . The InChI code for this compound is 1S/C6H11BrO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-2-ethylbutanoic acid is 195.06 . Other physical and chemical properties such as density, boiling point, melting point, etc., are not explicitly mentioned in the search results.科学研究应用

Chemical Synthesis

2-Bromo-2-ethylbutanoic acid is often used in chemical synthesis . Its unique structure makes it a valuable reagent in the creation of various complex molecules .

Antibacterial Applications

Research has shown that synthetic bis-indole alkaloids, which can be derived from 2-Bromo-2-ethylbutanoic acid, have potential antibacterial activities . Specifically, dibrominated α-methine bis (3′-indolyl) alkaloids were found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .

Drug Discovery

The compound is used in drug discovery, particularly in the development of new antibiotics . Its unique properties allow it to interact with bacterial cells in ways that other compounds cannot, making it a valuable tool in the fight against antibiotic-resistant bacteria .

Bioactive Chemical Space Expansion

2-Bromo-2-ethylbutanoic acid is used in the expansion of bioactive chemical space . This involves the creation of new molecules with potential biological activity, which can then be tested for their effects on various biological systems .

Structural Elucidation

The compound is used in structural elucidation, particularly in the study of intermolecular interactions, hydrogen bonding motifs, packing modes, and preferred conformations in the solid-state .

Natural Product Scaffolds

2-Bromo-2-ethylbutanoic acid is used in the synthesis of complex natural product (NP) scaffolds . These scaffolds are useful in expanding the bioactive chemical space, and can be used to predict potential biological activities for a series of synthetic bis-indole alkaloids .

安全和危害

作用机制

Target of Action

The primary target of 2-Bromo-2-ethylbutanoic acid is the β-carbon in the molecule . The β-carbon is the carbon atom next to the one holding the bromine atom .

Mode of Action

2-Bromo-2-ethylbutanoic acid undergoes an E2 elimination reaction . In this reaction, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the bromine atom departs by taking the bonding electrons with it . This is a single-step concerted reaction, similar to S N 2, with multiple electron pair transfers happening at the same time .

Pharmacokinetics

The rate of the e2 elimination reaction it undergoes depends on the concentration of both the substrate and the base .

Result of Action

The result of the E2 elimination reaction is the formation of a C=C double bond and a water molecule, with the bromine atom leaving completely . This reaction can lead to the formation of different products depending on the structure of the substrate .

Action Environment

The efficacy and stability of 2-Bromo-2-ethylbutanoic acid can be influenced by environmental factors such as the presence of a base and the concentration of the substrate and the base . The reaction rate of the E2 elimination reaction depends on these factors .

属性

IUPAC Name |

2-bromo-2-ethylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRCMTPPRWRXJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277860 |

Source

|

| Record name | 2-bromo-2-ethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-ethylbutanoic acid | |

CAS RN |

5456-23-5 |

Source

|

| Record name | 5456-23-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-2-ethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)